2-(3-methoxyazetidin-1-yl)ethan-1-amine
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Overview
Description
2-(3-methoxyazetidin-1-yl)ethan-1-amine is a chemical compound with the molecular formula C6H14N2O. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a methoxy group attached to the third position of the azetidine ring. This compound is used primarily in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyazetidin-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from 3-chloro-1-propanol, the azetidine ring can be formed by reacting with ammonia or an amine under suitable conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions. This can be achieved by reacting the azetidine intermediate with a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Attachment of the Ethan-1-amine Moiety: The final step involves the attachment of the ethan-1-amine moiety to the azetidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyazetidin-1-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(3-methoxyazetidin-1-yl)ethan-1-amine has several scientific research applications, including:
Organic Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical agents.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(3-methoxyazetidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The azetidine ring and the methoxy group play crucial roles in determining the compound’s binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
2-(3-methoxyazetidin-1-yl)ethan-1-amine can be compared with other similar compounds, such as:
2-(3-chloroazetidin-1-yl)ethan-1-amine: Similar structure but with a chloro group instead of a methoxy group.
2-(3-hydroxyazetidin-1-yl)ethan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.
2-(3-azetidinyl)ethan-1-amine: Lacks the methoxy group, making it less specific in certain reactions.
The uniqueness of this compound lies in its methoxy group, which imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
911300-65-7 |
---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
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